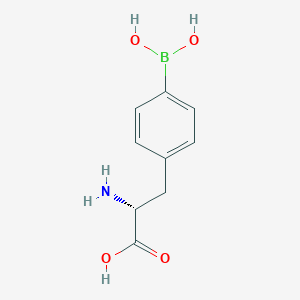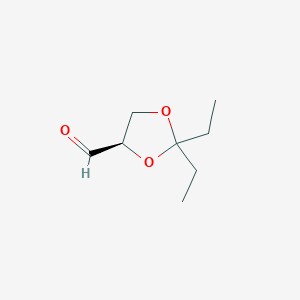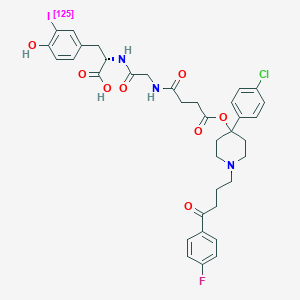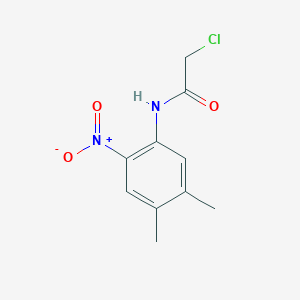![molecular formula C11H14ClN B056299 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochlorid CAS No. 230615-52-8](/img/structure/B56299.png)
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (THMBH) is an organic compound that belongs to the class of benzodiazepines. It is a colorless and crystalline solid with a molecular weight of 303.86 g/mol. THMBH has various uses in scientific research, ranging from biochemical and physiological studies to drug synthesis and application.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wurde bei der Herstellung der Hauptbandverunreinigung von Vareniclin verwendet , ein partieller Agonist des nikotinischen α4β2-Acetylcholinrezeptors. Vareniclin ist ein Medikament, das bei der Rauchentwöhnung hilft .
Chemische Synthese
Die Verbindung dient als vielseitiger Baustein in der chemischen Synthese . Es ist nützlich als Forschungschemikalie und kann als komplexes Zwischenprodukt bei der Synthese verschiedener Verbindungen verwendet werden .
Nikotinischer Acetylcholinrezeptoragonist
Im Verlauf der Arbeiten, die letztendlich zur Entdeckung des Rauchentwöhnungsmedikaments Vareniclin führten, wurde festgestellt, dass es als Agonist an nikotinischen Acetylcholinrezeptoren wirkt .
Referenzmaterial
Diese Verbindung ist als hochwertiges Referenzmaterial erhältlich . Referenzmaterialien werden verwendet, um die Entwicklung genauer und zuverlässiger Messmethoden, die Kalibrierung von Messsystemen und die Beurteilung der Genauigkeit von Messverfahren zu unterstützen .
Zwischenprodukte für andere Verbindungen
Diese Verbindung wird als Zwischenprodukt für die Synthese anderer Verbindungen verwendet . Zwischenprodukte sind Substanzen, die während der Reaktionssequenz erzeugt werden, aber nicht das Endprodukt
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is the nicotinic α4β2 acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal excitability and neurotransmission, given its target. For example, it has been used in the preparation of the main band impurity of Varenicline, a drug used to aid in smoking cessation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s action may be affected by the presence of other drugs, given its interactions with P-glycoprotein and CYP2D6 . Its stability could be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
It is known to act as an agonist at nicotinic acetylcholine receptors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of these receptors.
Cellular Effects
Given its activity at nicotinic acetylcholine receptors, it may influence cell function by modulating these receptors, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an agonist at nicotinic acetylcholine receptors, it likely exerts its effects at the molecular level by binding to these receptors, potentially leading to their activation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride involves the cyclization of a substituted benzyl amine with an aldehyde followed by reduction and quaternization.", "Starting Materials": [ "4-methoxybenzylamine", "3,4-dihydro-2H-pyran", "paraformaldehyde", "sodium borohydride", "methyl iodide", "hydrochloric acid", "acetone", "diethyl ether" ], "Reaction": [ "Condensation of 4-methoxybenzylamine with 3,4-dihydro-2H-pyran and paraformaldehyde in the presence of hydrochloric acid to form 2-(4-methoxybenzyl)-3,4-dihydro-2H-pyran-6-carboxaldehyde", "Reduction of the aldehyde using sodium borohydride in acetone to form 2-(4-methoxybenzyl)-3,4-dihydro-2H-pyran-6-carboxylic acid", "Cyclization of the carboxylic acid using methyl iodide in the presence of potassium carbonate to form 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine", "Quaternization of the amine using hydrochloric acid in diethyl ether to form 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride" ] } | |
CAS-Nummer |
230615-52-8 |
Molekularformel |
C11H14ClN |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(1R,8S)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+; |
InChI-Schlüssel |
WWJDLIUDQHFAGC-UFIFRZAQSA-N |
Isomerische SMILES |
C1[C@@H]2CNC[C@H]1C3=CC=CC=C23.Cl |
SMILES |
C1C2CNCC1C3=CC=CC=C23.Cl |
Kanonische SMILES |
C1C2CNCC1C3=CC=CC=C23.Cl |
Piktogramme |
Health Hazard |
Synonyme |
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1); 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)






![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

